molecular formula C7H5NOS B14788320 Thieno[3,2-b]pyridine 1-oxide

Thieno[3,2-b]pyridine 1-oxide

Cat. No.: B14788320
M. Wt: 151.19 g/mol
InChI Key: PLFPURRZLGMMCI-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine 1-oxide is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring with an oxygen atom attached to the nitrogen of the pyridine ring. This compound is of significant interest due to its diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine 1-oxide typically involves the cyclization of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate intermediates. One common method involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]pyridine 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, refluxing this compound with acetic anhydride followed by hydrolysis produces a mixture of thieno[3,2-b]pyrid-6(7H)one and 5-hydroxythieno[2,3-b]-pyridine .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thieno[3,2-b]pyridine derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Uniqueness: Thieno[3,2-b]pyridine 1-oxide is unique due to its specific ring structure and the presence of an oxygen atom, which enhances its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

thieno[3,2-b]pyridine 1-oxide

InChI

InChI=1S/C7H5NOS/c9-10-5-3-6-7(10)2-1-4-8-6/h1-5H

InChI Key

PLFPURRZLGMMCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2=O)N=C1

Origin of Product

United States

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